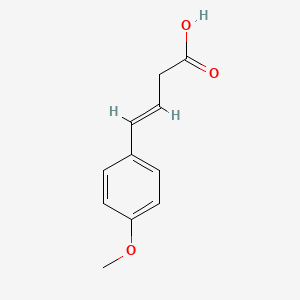

(E)-4-(4-methoxyphenyl)but-3-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-methoxyphenyl)but-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h2-3,5-8H,4H2,1H3,(H,12,13)/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDLNCZCJYNBOJ-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 4 4 Methoxyphenyl but 3 Enoic Acid

Established Reaction Pathways for the Synthesis of the Core Structure

Conventional synthetic routes provide reliable and well-documented pathways to the target compound, primarily relying on classic condensation and cross-coupling reactions.

Condensation reactions are fundamental in carbon-carbon bond formation and are widely used for synthesizing α,β-unsaturated carbonyl compounds. sigmaaldrich.com

The Knoevenagel condensation offers a direct route by reacting an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. mdpi.commdpi.com For the synthesis of the target molecule, 4-methoxybenzaldehyde (B44291) is reacted with an active methylene compound like malonic acid or its esters. The initial condensation product can then be hydrolyzed and decarboxylated to yield the desired (E)-4-(4-methoxyphenyl)but-3-enoic acid. The use of boric acid has been reported as an efficient catalyst for Knoevenagel condensations, often leading to high yields and easy product purification. mdpi.com

Aldol-type condensations represent another robust strategy. While a direct Aldol condensation to form the acid is less common, a closely related precursor, 4-(4-methoxyphenyl)but-3-en-2-one, is readily synthesized. azom.commagritek.com This involves the base-catalyzed condensation of 4-methoxybenzaldehyde with acetone. azom.commagritek.com The resulting α,β-unsaturated ketone can then be oxidized to the corresponding carboxylic acid. Alternatively, reacting 4-methoxybenzaldehyde with the enolate of an acetate (B1210297) ester or a related C2 synthon can provide a more direct path to the butenoic acid structure. Microwave-assisted Aldol condensation with glyoxylic acid has also been developed for the synthesis of related 4-oxo-2-butenoic acids, demonstrating the versatility of this approach. rsc.org

| Reaction Type | Key Reactants | Typical Catalyst/Conditions | Intermediate/Product |

|---|---|---|---|

| Knoevenagel Condensation | 4-methoxybenzaldehyde, Malonic Acid | Pyridine (B92270), Piperidine (B6355638) | This compound (after decarboxylation) |

| Aldol Condensation | 4-methoxybenzaldehyde, Acetone | NaOH or KOH in Ethanol/Water magritek.com | 4-(4-methoxyphenyl)but-3-en-2-one magritek.com |

The Stobbe condensation is a specific and powerful variant of condensation reactions for synthesizing alkylidene succinic acids and their esters. juniperpublishers.comsynarchive.com This reaction involves the condensation of a carbonyl compound, such as 4-methoxybenzaldehyde, with a succinic acid diester (e.g., diethyl succinate) in the presence of a strong base like potassium t-butoxide or sodium hydride. researchgate.net

The mechanism involves the formation of a γ-lactone intermediate, which undergoes ring-opening to produce a stable carboxylate salt, driving the reaction to completion. researchgate.net Subsequent hydrolysis of the resulting half-ester yields the dicarboxylic acid, which can then be decarboxylated to afford this compound. This method is particularly effective for aryl aldehydes and provides good yields of the (E)-isomer due to thermodynamic control. sci-hub.se

| Reactant 1 | Reactant 2 | Base | Primary Product |

|---|---|---|---|

| 4-methoxybenzaldehyde | Diethyl succinate | Potassium 𝑡-butoxide | (E)-3-(ethoxycarbonyl)-4-(4-methoxyphenyl)but-3-enoic acid lookchem.com |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon bonds. The Heck reaction, for instance, can be employed to couple an aryl halide with an alkene. To synthesize the target compound, 4-bromoanisole (B123540) or 4-iodoanisole (B42571) could be coupled with a suitable acrylate (B77674) derivative, such as ethyl but-3-enoate, in the presence of a palladium catalyst and a base. Subsequent hydrolysis of the ester would yield the final product.

Recent advancements have focused on developing ligand-free palladium-catalyzed tandem pathways and direct cross-coupling methods to access isomerically pure (E)-enones and related structures, which are precursors to the desired acid. researchgate.netrug.nl These methods offer high efficiency and stereoselectivity. rug.nl

| Reaction Type | Aryl Source | Alkyl Source | Catalyst System |

|---|---|---|---|

| Heck Reaction | 4-bromoanisole | Ethyl but-3-enoate | Pd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N) |

Advanced and Stereoselective Synthetic Techniques

Modern synthetic chemistry seeks to improve efficiency and control over stereochemistry, leading to the development of catalytic and tandem reaction methodologies.

While the target molecule, this compound, is achiral, the introduction of chirality is relevant for the synthesis of its derivatives or related chiral compounds. Enantioselective synthesis can be achieved through various catalytic strategies.

One approach is the asymmetric hydrogenation of a corresponding alkynoic acid precursor, which can establish a chiral center if substituents are present at the double bond. More relevant to accessing chiral building blocks is the use of enzymatic resolutions. For example, the lipase-mediated kinetic resolution of the racemic alcohol, (E)-4-(4-methoxyphenyl)but-3-en-2-ol, has been demonstrated. researchgate.net This technique uses enzymes, such as lipase (B570770) from Candida rugosa, to selectively acylate one enantiomer, allowing for the separation of the two and providing access to enantiomerically pure synthons. researchgate.net Such chiral alcohols can then be converted into other chiral derivatives.

Catalytic enantioselective methods using chiral metal complexes, such as rhodium complexes with chiral ligands like (R)-H8-BINAP, have been successfully applied in the synthesis of highly strained, chiral cyclic molecules via [2+2+2] cycloadditions, showcasing the power of these catalysts in controlling stereochemistry. nih.gov While not directly applied to the linear target compound, these principles can be adapted for the synthesis of its chiral analogues.

Tandem, or cascade, reactions involve the sequential execution of multiple bond-forming events in a single pot, which enhances synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste.

For the synthesis of related structures, efficient palladium-catalyzed tandem pathways have been developed. For instance, a Heck coupling of an aryl iodide with methyl vinyl ketone can be followed by a second reaction in the same pot. researchgate.net Similarly, one-pot methodologies that combine cross-coupling with in-situ hydrolysis of an intermediate enol ether have been reported to directly produce (E)-α,β-unsaturated ketones, which are immediate precursors to the target acid. rug.nl These integrated approaches streamline the synthetic sequence and often provide high yields and excellent stereocontrol.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-methoxybenzaldehyde |

| Malonic acid |

| Acetone |

| 4-(4-methoxyphenyl)but-3-en-2-one |

| Glyoxylic acid |

| Diethyl succinate |

| Potassium 𝑡-butoxide |

| Sodium hydride |

| 4-bromoanisole |

| 4-iodoanisole |

| Ethyl but-3-enoate |

| (E)-4-(4-methoxyphenyl)but-3-en-2-ol |

| Methyl vinyl ketone |

| (R)-H8-BINAP |

Green Chemistry Principles in Synthetic Route Design and Optimization

While specific literature detailing green synthetic routes exclusively for this compound is not extensively prevalent, the principles of green chemistry are broadly applicable to the design and optimization of its synthesis. The structure of the target molecule, an unsaturated carboxylic acid, suggests that its synthesis would likely involve classic carbon-carbon bond-forming reactions, such as the Perkin reaction or the Knoevenagel condensation, followed by subsequent modifications. These traditional methods often rely on harsh conditions, hazardous solvents, and toxic catalysts. tandfonline.comjk-sci.com Green chemistry offers a framework to redesign these synthetic pathways to be more environmentally benign, efficient, and sustainable.

Key green chemistry principles that can be applied to the synthesis of this compound and its intermediates include the use of alternative solvents, the development of eco-friendly catalysts, and the improvement of energy efficiency.

Key Green Strategies Applicable to Synthesis:

Aqueous Media and Benign Catalysts: A significant advancement in green chemistry is the replacement of volatile and hazardous organic solvents with water. For instance, Knoevenagel condensations, which could be a key step in building the carbon skeleton, have been successfully performed in aqueous media using catalysts like DABCO-based ionic liquids or simple transition metal salts such as Ni(NO₃)₂·6H₂O. ijcps.orgrsc.org These methods offer excellent yields, simple work-up procedures, and avoid the use of toxic solvents like pyridine, which is traditionally used. tandfonline.com

Solvent-Free Condensation: An even more advanced approach is the elimination of the solvent altogether. Solvent-free Knoevenagel condensations using environmentally benign catalysts like ammonium (B1175870) bicarbonate have been developed. tandfonline.com This method not only avoids hazardous solvents like pyridine and piperidine but also limits the required excess of reagents like malonic acid, improving atom economy. tandfonline.com

Energy Efficiency: Traditional methods, such as the Perkin reaction, often require high temperatures and long reaction times, making them energy-intensive. jk-sci.com The adoption of microwave irradiation as an alternative to classical heating can dramatically reduce reaction times and, consequently, energy consumption. jk-sci.com Furthermore, developing reactions that proceed efficiently at room temperature, as seen in some green Knoevenagel protocols, contributes significantly to energy efficiency. ijcps.orgresearchgate.net

Use of Renewable Feedstocks and CO₂: A forward-looking green strategy involves utilizing carbon dioxide, a greenhouse gas, as a C1 feedstock. Catalytic methods for the carboxylation of allenes to produce β,γ-unsaturated carboxylic acids have been reported. nih.govresearchgate.net Applying this concept to a suitable precursor derived from 4-methoxyphenyl (B3050149) sources could provide a highly sustainable route to the target molecule.

The table below summarizes various green chemistry principles and their application in the synthesis of unsaturated acids, which are relevant for the design of this compound's synthetic routes.

| Green Principle | Traditional Method | Green Alternative | Advantages |

| Solvent Choice | Pyridine, Organic Solvents | Water, Deep Eutectic Solvents (DES), Solvent-free conditions | Reduced toxicity, improved safety, easier work-up, less waste. tandfonline.comrsc.orgrsc.org |

| Catalysis | Piperidine, Strong Bases | Ammonium Bicarbonate, Ni(NO₃)₂, Natural Catalysts (e.g., fruit juice) | Use of non-toxic, readily available, and environmentally benign catalysts. tandfonline.comijcps.orgresearchgate.net |

| Energy Usage | High-temperature reflux (e.g., 180°C) | Microwave irradiation, Room temperature reactions | Reduced energy consumption and shorter reaction times. jk-sci.comijcps.org |

| Atom Economy | Large excess of reagents | Stoichiometric or catalytic amounts | Higher efficiency and less chemical waste. tandfonline.com |

By integrating these principles, the synthesis of this compound can be designed to be significantly more sustainable than routes relying on traditional synthetic protocols.

Synthesis of Key Precursors and Starting Materials

The synthesis of this compound relies on the availability of key precursors that provide the 4-methoxyphenyl group and the butenoic acid backbone. The most critical starting material is typically 4-methoxybenzaldehyde (anisaldehyde), which serves as the foundational aromatic component.

Synthesis of 4-Methoxybenzaldehyde

4-Methoxybenzaldehyde is a widely available chemical, but its synthesis from other precursors can be achieved through various methods, including green and efficient oxidation reactions.

One environmentally friendly approach involves the ozonolysis of anethole, a natural product. This reaction can be carried out in a water and ethyl acetate system, which avoids hazardous solvents and the need to isolate unstable ozonide intermediates. researchgate.net

Another common method is the oxidation of 4-methoxybenzyl alcohol. Modern protocols for this transformation focus on efficiency and avoiding heavy metal oxidants. A two-phase oxidation using aqueous sodium hypochlorite (B82951) (NaClO) in ethyl acetate has been demonstrated to proceed efficiently, providing a cleaner alternative to traditional methods. researchgate.net

The table below outlines these synthetic methods for 4-methoxybenzaldehyde.

| Method | Starting Material | Reagents/Catalyst | Solvent | Yield |

| Ozonolysis | Anethole | Ozone (O₃) | Water / Ethyl Acetate | ~82% researchgate.net |

| Oxidation | 4-Methoxybenzyl Alcohol | Sodium Hypochlorite (NaClO) | Ethyl Acetate / Water | High Conversion researchgate.net |

Synthesis of Intermediates for Chain Extension

To construct the butenoic acid chain, 4-methoxybenzaldehyde is typically reacted with a C2 or C3 building block. A common strategy involves forming an α,β-unsaturated acid intermediate, such as 4-methoxycinnamic acid, which can then be further elaborated.

The Knoevenagel-Doebner condensation is a well-established method for synthesizing cinnamic acid derivatives. This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst. Traditionally, pyridine and piperidine are used, but as discussed in the green chemistry section, greener alternatives are available.

The table below details a representative synthesis of 4-methoxycinnamic acid, a potential precursor for further chain extension reactions.

| Reaction | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield |

| Knoevenagel-Doebner Condensation | 4-Methoxybenzaldehyde | Malonic Acid | Piperidine | Pyridine | High researchgate.net |

These precursors and intermediates form the essential building blocks for the total synthesis of this compound, with modern chemistry providing multiple avenues for their efficient and increasingly sustainable preparation.

Chemical Reactivity and Transformation Studies of E 4 4 Methoxyphenyl but 3 Enoic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that readily undergoes several fundamental organic reactions, including esterification, amidation, and reduction.

Esterification and Amidation Reactions for Derivative Formation

Esterification: (E)-4-(4-methoxyphenyl)but-3-enoic acid can be converted to its corresponding esters through various established methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. uns.ac.id The choice of alcohol determines the nature of the resulting ester.

Another effective method for the esterification of cinnamic acid derivatives is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). apsu.edu This method is particularly useful for reactions with sensitive alcohols and can be carried out at room temperature.

Below is a table summarizing typical esterification reactions with various alcohols.

| Alcohol | Catalyst | Reaction Conditions | Product |

| Methanol | H₂SO₄ | Reflux | Methyl (E)-4-(4-methoxyphenyl)but-3-enoate |

| Ethanol | H₂SO₄ | Reflux | Ethyl (E)-4-(4-methoxyphenyl)but-3-enoate |

| Propanol | H₂SO₄ | Reflux | Propyl (E)-4-(4-methoxyphenyl)but-3-enoate |

| Butanol | H₂SO₄ | Reflux | Butyl (E)-4-(4-methoxyphenyl)but-3-enoate |

| Menthol | H₂SO₄ | 60°C | Menthyl (E)-4-(4-methoxyphenyl)but-3-enoate |

Amidation: The synthesis of amides from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride, which then readily reacts with the amine.

Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or triazine-based reagents can facilitate the direct amidation of cinnamic acids under milder conditions. beilstein-journals.org Recent developments have also explored transition-metal-free decarboxylative amidation of α,β-unsaturated carboxylic acids. acs.orgresearchgate.net A copper-catalyzed reductive amidation has also been reported for α,β-unsaturated carboxylic acids. nih.gov

| Amine | Coupling Reagent | Product |

| Ammonia | SOCl₂, then NH₃ | (E)-4-(4-methoxyphenyl)but-3-enamide |

| Aniline | EDC | N-phenyl-(E)-4-(4-methoxyphenyl)but-3-enamide |

| Diethylamine | DCC | N,N-diethyl-(E)-4-(4-methoxyphenyl)but-3-enamide |

| Glycine methyl ester | B(OCH₂CF₃)₃ | Methyl 2-(((E)-4-(4-methoxyphenyl)but-3-enoyl)amino)acetate |

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. researchgate.net The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). It is important to note that LiAlH₄ can also reduce the carbon-carbon double bond, although the carboxylic acid is generally more reactive towards it.

Selective reduction to the corresponding aldehyde is more challenging but can be achieved using specialized reagents or multi-step procedures. One approach involves the conversion of the carboxylic acid to a derivative that is more easily reduced to the aldehyde level, such as a Weinreb amide or an acyl chloride, followed by reduction with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H). Biological methods using enzymes like carboxylic acid reductase have also been employed for the reduction of cinnamic acid to cinnamyl alcohol. nih.govscilit.comsemanticscholar.org

| Reagent | Product |

| Lithium aluminum hydride (LiAlH₄) | (E)-4-(4-methoxyphenyl)but-3-en-1-ol |

| 1. SOCl₂, 2. NaBH₄ | (E)-4-(4-methoxyphenyl)but-3-en-1-ol |

| Carboxylic Acid Reductase (enzyme) | (E)-4-(4-methoxyphenyl)but-3-enal |

Transformations of the Carbon-Carbon Double Bond

The conjugated carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, including hydrogenation, electrophilic and nucleophilic additions, and cycloadditions.

Hydrogenation and Reduction Strategies

The carbon-carbon double bond can be selectively reduced in the presence of the carboxylic acid group via catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas. researchgate.netacs.org The product of this reaction is 4-(4-methoxyphenyl)butanoic acid. The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation, especially if reduction of the aromatic ring is to be avoided. For instance, using a rhodium-phosphine complex can facilitate the asymmetric hydrogenation of related α-(acetylamino)cinnamic acids. uni-tuebingen.de

| Catalyst | Hydrogen Source | Product |

| Pd/C | H₂ gas | 4-(4-methoxyphenyl)butanoic acid |

| PtO₂ | H₂ gas | 4-(4-methoxyphenyl)butanoic acid |

| Rhodium(I)-bis(phosphine) complex | H₂ gas | Chiral 4-(4-methoxyphenyl)butanoic acid derivatives |

| Ru-Sn/Al₂O₃ | H₂ gas | (E)-4-(4-methoxyphenyl)but-3-en-1-ol (low selectivity) |

Electrophilic and Nucleophilic Additions across the Olefin

Electrophilic Addition: The double bond of this compound can undergo electrophilic addition reactions. For example, the addition of halogens such as bromine (Br₂) or chlorine (Cl₂) would lead to the formation of a dihalogenated derivative. The reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack. The regioselectivity of the addition of hydrohalic acids (e.g., HBr, HCl) is expected to follow Markovnikov's rule, with the proton adding to the α-carbon and the halide to the β-carbon, influenced by the electron-withdrawing effect of the carboxylic acid group.

Nucleophilic Addition: Due to the conjugation with the carbonyl group of the carboxylic acid, the β-carbon of the double bond is electrophilic and susceptible to nucleophilic conjugate addition (Michael addition). libretexts.orgwikipedia.orgopenstax.orgjove.comjove.com This type of reaction is facilitated by the ability of the conjugated system to delocalize the resulting negative charge. A variety of nucleophiles, including amines, thiols, and carbanions (such as those derived from organocuprates), can add to the β-position.

| Reagent | Reaction Type | Product |

| Bromine (Br₂) | Electrophilic Addition | 3,4-Dibromo-4-(4-methoxyphenyl)butanoic acid |

| Hydrogen Bromide (HBr) | Electrophilic Addition | 3-Bromo-4-(4-methoxyphenyl)butanoic acid |

| Diethylamine | Nucleophilic Conjugate Addition | 3-(Diethylamino)-4-(4-methoxyphenyl)butanoic acid |

| Thiophenol | Nucleophilic Conjugate Addition | 4-(4-Methoxyphenyl)-3-(phenylthio)butanoic acid |

Cycloaddition Reactions with Diverse Dipolarophiles

The carbon-carbon double bond in this compound and its derivatives can participate in cycloaddition reactions. One notable example is the [2+2] photocycloaddition, which is a characteristic reaction of cinnamic acid derivatives. digitellinc.combilkent.edu.tr Upon irradiation with UV light, these compounds can undergo dimerization to form cyclobutane rings, yielding truxillic or truxinic acid derivatives. The stereochemical outcome of this reaction is often dependent on the crystal packing in the solid state or the presence of templates in solution. acs.orgresearchgate.net

While less common for simple cinnamic acids, the double bond could potentially act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with highly reactive dienes, although the electron-withdrawing nature of the carboxylic acid group deactivates the double bond for this purpose.

| Reaction Type | Reagent/Condition | Product Type |

| [2+2] Photocycloaddition | UV light | Disubstituted cyclobutane derivatives (dimer) |

| [3+2] Cycloaddition | Propargylic acetates (with Cu catalyst on related esters) | β-pyrazolyl acrylates (on related esters) |

Reactions Involving the Aromatic Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the aromatic ring of this compound is a significant determinant of the molecule's reactivity. As a strong electron-donating group, it activates the benzene ring towards electrophilic attack and provides a handle for various functional group transformations.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The process involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this substitution are heavily influenced by the substituents already present on the ring.

The methoxy group is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. masterorganicchemistry.com This is due to its ability to donate electron density to the ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction. minia.edu.eg Furthermore, the methoxy group is an ortho, para-director, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. In the case of this compound, the para position is already substituted by the butenoic acid side chain. Consequently, electrophilic substitution is expected to occur predominantly at the two equivalent ortho positions (C-3 and C-5).

Common electrophilic aromatic substitution reactions that could be applied to this molecule include nitration and halogenation. masterorganicchemistry.com

Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the active electrophile. minia.edu.eg

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) is achieved using the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination. minia.edu.eg The catalyst polarizes the halogen molecule to create a more potent electrophile.

| Reaction Type | Typical Reagents | Electrophile | Expected Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (E)-4-(3-Nitro-4-methoxyphenyl)but-3-enoic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | (E)-4-(3-Bromo-4-methoxyphenyl)but-3-enoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | (E)-4-(3-Acyl-4-methoxyphenyl)but-3-enoic acid |

The aryl methyl ether linkage is susceptible to cleavage under specific conditions, allowing for the demethylation of the methoxy group to a hydroxyl group (-OH). This transformation converts the methoxyphenyl moiety into a hydroxyphenyl group (a phenol), which can then serve as a precursor for other functionalities.

A common and effective method for cleaving aryl ethers is the use of strong acids, such as hydrobromic acid (HBr). Research on the saturated analog, 4-(4-methoxyphenyl)butanoic acid, has demonstrated successful demethylation using aqueous HBr to produce 4-(4-hydroxyphenyl)butanoic acid. uclouvain.be This process is often performed at elevated temperatures and can be achieved without organic solvents, with the product crystallizing directly from the reaction mixture. uclouvain.be Similar conditions are expected to be effective for the demethylation of this compound.

Other reagents, such as boron tribromide (BBr₃), are also widely used for the cleavage of ethers, including aryl methyl ethers. The resulting phenolic compound, (E)-4-(4-hydroxyphenyl)but-3-enoic acid, opens up further synthetic possibilities. The hydroxyl group can be re-alkylated to form different ethers or esterified, representing a key functional group interconversion that enhances the synthetic utility of the parent molecule.

| Transformation | Reagents | Product |

|---|---|---|

| Demethylation | Aqueous HBr or BBr₃ | (E)-4-(4-Hydroxyphenyl)but-3-enoic acid |

Intramolecular Cyclization and Annulation Strategies

The bifunctional nature of this compound, containing both a carboxylic acid and an alkene tethered to an aromatic ring, makes it an excellent substrate for intramolecular reactions to form new ring systems.

The carboxylic acid and the double bond in the butenoic acid chain are positioned suitably for an intramolecular cyclization to form a lactone (a cyclic ester). One of the most common methods to achieve this transformation is halolactonization, typically using iodine.

In this reaction, the substrate is treated with iodine (I₂) in the presence of a mild base like sodium bicarbonate (NaHCO₃). The electrophilic iodine reacts with the alkene to form a cyclic iodonium ion intermediate. This intermediate is then subjected to a nucleophilic attack from the nearby carboxylate anion in an intramolecular fashion. The attack occurs at the carbon atom that results in the formation of a thermodynamically stable five-membered ring, leading to a γ-lactone. This process is often highly stereospecific. A related reaction has been documented in a patent where a derivative of 4-(4-methoxyphenyl)-pent-3-enoic acid was used to form a 5-(4-methoxyphenylmethyl)-butyrolactone, demonstrating the feasibility of forming such five-membered lactone rings from similar precursors. google.com

| Reaction | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Iodolactonization | I₂, NaHCO₃ | Iodonium ion | 4-Iodo-5-((4-methoxyphenyl)methyl)dihydrofuran-2(3H)-one |

The structure of this compound can be used as a scaffold to build more complex polycyclic and fused ring systems, which are common motifs in pharmacologically active molecules and advanced materials. beilstein-journals.org

A powerful strategy for creating a new ring fused to the existing benzene ring is the intramolecular Friedel-Crafts acylation. This reaction first requires the saturation of the alkene, for instance via catalytic hydrogenation, to yield 4-(4-methoxyphenyl)butanoic acid. The carboxylic acid is then converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), the acyl chloride can perform an intramolecular electrophilic attack on the electron-rich aromatic ring. Since the methoxy group directs ortho to itself, the cyclization will occur at the C-3 position, resulting in the formation of a new six-membered ring and yielding a tetralone derivative. This annulation strategy is a classic and reliable method for constructing fused bicyclic systems.

| Step | Reaction | Reagents | Product/Intermediate |

|---|---|---|---|

| 1 | Alkene Reduction | H₂, Pd/C | 4-(4-Methoxyphenyl)butanoic acid |

| 2 | Acyl Chloride Formation | SOCl₂ | 4-(4-Methoxyphenyl)butanoyl chloride |

| 3 | Intramolecular Acylation | AlCl₃ | 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one |

Advanced Applications and Functional Materials Derived from E 4 4 Methoxyphenyl but 3 Enoic Acid

Utilization as Monomers and Precursors in Polymer Chemistry Research

(E)-4-(4-methoxyphenyl)but-3-enoic acid and its derivatives are valuable precursors in polymer chemistry, primarily due to the reactive carboxylic acid and vinyl functionalities. These groups allow for its incorporation into various polymer backbones, leading to materials with tailored properties.

The carboxylic acid group can participate in condensation polymerizations to form polyesters and polyamides. While direct polymerization of the acid itself can be challenging, it is often converted to more reactive derivatives, such as esters or acid chlorides, to facilitate the reaction. For instance, the synthesis of polyesters can be achieved through the polycondensation of a diol with a dicarboxylic acid derived from or incorporating the this compound moiety. The resulting polyesters can exhibit a range of thermal and mechanical properties depending on the chosen co-monomers. Research into bio-based polyesters often utilizes similar structures derived from natural sources like ferulic acid, a close structural relative. These studies demonstrate the feasibility of creating both thermoplastic and thermoset polymers from such precursors.

The vinyl group, in conjunction with the phenyl ring, makes this compound a styrene-like monomer. This allows for its participation in various addition polymerization techniques, including radical, cationic, and enzymatic polymerizations. In radical polymerization, the double bond can be opened to form a growing polymer chain. The methoxy (B1213986) group on the phenyl ring can influence the reactivity of the monomer and the properties of the resulting polymer. Cationic polymerization of vinyl ethers, which share structural similarities, is a well-established method for producing polymers with controlled molecular weights and narrow distributions. Furthermore, enzymatic polymerization methods, utilizing enzymes like laccases and peroxidases, offer a greener alternative for initiating the polymerization of phenolic and related vinyl monomers.

The table below summarizes the potential polymerization pathways for this compound and the types of polymers that can be synthesized.

| Polymerization Type | Reactive Group Utilized | Resulting Polymer Type | Potential Properties |

| Condensation Polymerization | Carboxylic Acid | Polyesters, Polyamides | Tunable thermal and mechanical properties, potential for biodegradability. |

| Radical Polymerization | Vinyl Group | Vinyl Polymers | Varied properties based on co-monomers, potential for functional side chains. |

| Cationic Polymerization | Vinyl Group | Poly(vinyl ether)-like structures | Controlled molecular weight, narrow polydispersity. |

| Enzymatic Polymerization | Vinyl Group/Phenolic Moiety | Biocompatible Polymers | Environmentally friendly synthesis, potential for biomedical applications. |

Role in the Development of Organic Semiconductors and Electronic Materials

The molecular structure of this compound, featuring a π-conjugated system extending from the phenyl ring through the double bond, makes it a promising candidate for the development of organic semiconductors and electronic materials. The methoxy group, being an electron-donating group, can modulate the electronic properties of the molecule, which is a key aspect in the design of semiconducting materials.

Derivatives of cinnamic acid are recognized as valuable building blocks for advanced polymers with applications in electronics. The conjugated nature of these molecules allows for the delocalization of electrons, a prerequisite for electrical conductivity. When incorporated into a polymer backbone, these units can contribute to the formation of a continuous π-conjugated system, which is essential for charge transport in organic semiconductors.

Polymers containing methoxy-substituted phenyl rings have been investigated for their optoelectronic properties. The introduction of such groups can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the bandgap of the material. This tunability is crucial for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). For example, in donor-acceptor copolymers, the methoxy-substituted phenyl group can act as part of the electron-donating unit.

The table below outlines the potential roles and effects of incorporating this compound into organic electronic materials.

| Feature of this compound | Role in Organic Semiconductors | Impact on Material Properties | Potential Applications |

| π-Conjugated System | Forms the basis for charge transport. | Enables electrical conductivity. | OFETs, OLEDs, OPVs |

| Methoxy Group (Electron-Donating) | Modulates HOMO/LUMO energy levels. | Tunes the electronic bandgap and optoelectronic properties. | Tailored performance in electronic devices. |

| Carboxylic Acid and Vinyl Groups | Provide sites for polymerization. | Allows incorporation into various polymer architectures. | Synthesis of novel semiconducting polymers. |

Integration into Advanced Composite Materials

This compound and its derivatives can be integrated into advanced composite materials to enhance their properties and introduce new functionalities. The presence of both a reactive carboxylic acid group and a polymerizable vinyl group allows this molecule to act as a versatile modifier, coupling agent, or a component of the polymer matrix itself.

The carboxylic acid functionality can be used to modify the surface of fillers, such as nanoparticles or fibers. For instance, it can react with hydroxyl groups on the surface of silica (B1680970) or cellulose (B213188), creating a covalent bond between the filler and the organic molecule. This surface functionalization can improve the dispersion of the filler within a polymer matrix and enhance the interfacial adhesion between the filler and the matrix. Improved interfacial adhesion is crucial for effective stress transfer from the matrix to the reinforcement, leading to enhanced mechanical properties of the composite, such as tensile strength and modulus.

Furthermore, the vinyl group on the functionalized filler can then co-polymerize with the surrounding polymer matrix during the curing process. This creates a strong covalent link at the interface, further improving the mechanical integrity of the composite material. This approach has been explored with similar molecules to enhance the properties of composites based on resins like epoxy.

Cinnamic acid derivatives are also used to synthesize polymers that can serve as the matrix in composite materials. These polymers can be designed to have specific properties, such as photo-responsiveness, which can be imparted to the final composite. For example, the double bond in the cinnamic acid moiety can undergo photodimerization upon exposure to UV light, leading to cross-linking of the polymer matrix. This can be utilized to create smart materials that change their properties in response to light.

The table below summarizes the potential roles of this compound in advanced composite materials.

| Role in Composite | Mechanism of Action | Potential Improvement in Composite Properties | Example of Application |

| Surface Modifier for Fillers | Carboxylic acid group reacts with filler surface; vinyl group co-polymerizes with matrix. | Enhanced filler dispersion, improved interfacial adhesion, increased mechanical strength. | Reinforcement of epoxy composites with functionalized nanoparticles. |

| Component of Polymer Matrix | Polymerized through its vinyl or carboxylic acid group. | Tailored matrix properties, potential for photo-responsive or smart composites. | Development of UV-curable composite materials. |

| Coupling Agent | Forms a bridge between the inorganic filler and the organic polymer matrix. | Improved stress transfer between phases, enhanced durability. | High-performance fiber-reinforced plastics. |

Scaffolding for the Synthesis of Complex Molecular Architectures

The chemical structure of this compound provides a versatile scaffold for the synthesis of more complex molecular architectures. Its three distinct functional regions—the carboxylic acid, the conjugated double bond, and the substituted aromatic ring—can be selectively modified to build a wide array of intricate molecules, including macrocycles and other polycyclic systems.

The carboxylic acid group is a common starting point for various chemical transformations. It can be readily converted into esters, amides, or acid halides, which can then undergo further reactions. For example, amidation with a diamine could be the first step in the synthesis of a macrocyclic polyamide. Multicomponent reactions, such as the Ugi or Passerini reactions, which involve a carboxylic acid as one of the components, offer a powerful strategy for the rapid assembly of complex, library-accessible macrocycles.

The conjugated double bond is another key reactive site. It can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. This [4+2] cycloaddition is a powerful tool for the construction of six-membered rings with high stereocontrol, providing a reliable method to introduce significant molecular complexity in a single step. The stereochemistry of the substituents on the resulting cyclohexene (B86901) ring is determined by the stereochemistry of the dienophile and the diene.

The aromatic ring can also be functionalized through electrophilic aromatic substitution reactions, although the methoxy group will direct incoming electrophiles to the ortho and para positions. This allows for the introduction of additional functional groups, further expanding the synthetic possibilities.

The table below illustrates the potential synthetic transformations of this compound and the resulting complex molecular architectures.

| Reactive Site | Type of Reaction | Resulting Molecular Architecture | Synthetic Utility |

| Carboxylic Acid | Amidation, Esterification, Multicomponent Reactions | Amides, Esters, Peptidomimetics, Macrocycles | Building blocks for pharmaceuticals, combinatorial libraries. |

| Conjugated Double Bond | Diels-Alder Cycloaddition, Michael Addition | Substituted Cyclohexenes, Polycyclic Systems | Synthesis of natural products and complex organic molecules. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further Functionalized Derivatives | Fine-tuning of electronic and steric properties. |

Applications in Bioconjugation Methodologies

This compound and its derivatives hold promise for applications in bioconjugation, the covalent linking of molecules to biomolecules such as proteins, peptides, or nucleic acids. The carboxylic acid group is the primary handle for such applications.

A well-established method for bioconjugation involves the activation of a carboxylic acid to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with primary amines, which are readily available on the surface of proteins in the form of lysine (B10760008) residues and the N-terminus, to form a stable amide bond. This process is widely used to attach small molecules, such as fluorescent dyes, drugs, or other labels, to proteins. The methoxyphenyl group of this compound could impart desirable properties, such as altered solubility or specific interactions, to the resulting bioconjugate.

Hydroxycinnamic acid derivatives, which are structurally similar, are being explored for the synthesis of bioconjugates for biomedical, cosmetic, and food applications. These bioconjugates often exhibit enhanced properties such as improved water solubility, biocompatibility, and antioxidant activity compared to the parent molecule. The conjugation of these molecules to biomolecules or biocompatible polymers like polyethylene (B3416737) glycol (PEG) can improve their pharmacokinetic profiles for potential therapeutic applications.

Furthermore, the double bond of the cinnamoyl scaffold could potentially be utilized in other bioconjugation strategies, such as thiol-ene click chemistry, although this would require specific reaction conditions to ensure selectivity in a biological context. "Click chemistry," a set of powerful, reliable, and selective reactions, is increasingly used in bioconjugation. While the direct participation of the vinyl group of this specific acid in common click reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) is not straightforward, the molecule could be derivatized to include an azide (B81097) or alkyne group, thereby enabling its use in these highly efficient conjugation methods.

The table below outlines the potential applications of this compound in bioconjugation.

| Bioconjugation Strategy | Reactive Group | Target on Biomolecule | Resulting Linkage | Potential Application |

| Amine Coupling | Carboxylic Acid (activated as NHS ester) | Primary Amines (e.g., Lysine) | Amide Bond | Labeling proteins with probes, creating antibody-drug conjugates. |

| Thiol-Ene Reaction | Vinyl Group | Thiols (e.g., Cysteine) | Thioether Bond | Site-specific protein modification. |

| Click Chemistry (after derivatization) | Introduced Azide or Alkyne | Corresponding Alkyne or Azide | Triazole Ring | Highly efficient and specific bioconjugation for various applications. |

Analytical and Characterization Methodologies in Research on E 4 4 Methoxyphenyl but 3 Enoic Acid

Spectroscopic Techniques for Structural Elucidation and Isomeric Purity

Spectroscopic methods are indispensable for probing the molecular architecture of (E)-4-(4-methoxyphenyl)but-3-enoic acid. Each technique provides unique information, and together they allow for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the key is the coupling constant (J-value) between the two vinyl protons on the butenoic acid chain. A large coupling constant (typically in the range of 12-18 Hz) is indicative of a trans (E) configuration, confirming the stereochemistry of the double bond. Other expected signals would include two doublets for the aromatic protons of the para-substituted ring, a singlet for the methoxy (B1213986) group protons, and signals for the methylene (B1212753) protons of the butenoic acid chain.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on the chemical structure. Actual experimental values may vary.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Multiplicity | Assignment | Predicted Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | Carboxyl (C=O) | ~178 |

| Aromatic (ortho to -OCH₃) | ~6.8 | Doublet | Aromatic (C-OCH₃) | ~160 |

| Aromatic (meta to -OCH₃) | ~7.4 | Doublet | Aromatic (C-H) | ~114, ~128 |

| Vinyl Proton (adjacent to aryl) | ~6.5 | Doublet | Aromatic (quaternary) | ~127 |

| Vinyl Proton (adjacent to CH₂) | ~5.8 | Doublet of Triplets | Vinyl Carbons | ~122, ~135 |

| Methoxy (-OCH₃) | ~3.8 | Singlet | Methoxy (-OCH₃) | ~55 |

| Methylene (-CH₂-) | ~3.2 | Doublet | Methylene (-CH₂-) | ~35 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would prominently feature:

A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid dimer.

A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

Absorptions around 1600 cm⁻¹ and 1510 cm⁻¹ due to C=C stretching vibrations within the aromatic ring.

A peak around 970 cm⁻¹, which is characteristic of the out-of-plane C-H bend of a trans-disubstituted alkene, further confirming the (E)-stereochemistry.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The molecular weight of this compound is 192.21 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 192. Fragmentation analysis can further support the structure, with expected fragments resulting from the loss of the carboxyl group or cleavage at other points in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system. The structure of this compound contains a conjugated system extending from the methoxy-substituted phenyl ring through the double bond to the carboxylic acid group. This extended conjugation is expected to result in a strong UV absorption maximum (λmax), likely in the range of 280-320 nm. This analysis helps confirm the presence and extent of the conjugated π-electron system.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structures

For crystalline solids, single-crystal X-ray crystallography provides unambiguous proof of structure, including the absolute stereochemistry. This technique would definitively confirm the (E)-configuration of the double bond and provide precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are crucial for separating the target compound from reaction byproducts or impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering robust methods for assessing purity, determining concentration, and performing chiral separations.

Purity and Quantification: Reverse-phase (RP) HPLC is the most common mode used for purity determination and quantification. In this method, the compound is separated on a nonpolar stationary phase, such as C18-silica, using a polar mobile phase. The mobile phase typically consists of a mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated, leading to sharp, well-defined peaks. sielc.com Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and conjugated double bond in the molecule absorb UV light effectively. By comparing the peak area of the sample to that of a known standard, the purity and concentration can be accurately determined.

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid or Formic Acid sielc.comsielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Chiral Separations: While this compound itself is not chiral, derivatives or related chiral compounds require specialized HPLC methods for enantiomeric separation. Direct chiral separations are achieved using a chiral stationary phase (CSP). researchgate.net These phases create a chiral environment where enantiomers form temporary, diastereomeric complexes with differing stabilities, allowing them to be separated. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used for separating a variety of chiral molecules, including carboxylic acids. nih.govcsfarmacie.cz The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, is critical for achieving optimal resolution. csfarmacie.cz

| CSP Type | Examples | Typical Applications |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose derivatives coated or immobilized on silica (B1680970) (e.g., Chiralpak series) nih.gov | Broad applicability for a wide range of racemates. nih.gov |

| Cyclodextrin-based | α-, β-, or γ-cyclodextrins bonded to silica (e.g., CYCLOBOND series) | Separation based on inclusion complexation. sigmaaldrich.com |

| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Separation of chiral amino acids and carboxylate compounds. csfarmacie.cz |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the low volatility of carboxylic acids like this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester).

This process involves reacting the acid with an alcohol in the presence of an acid catalyst. The resulting volatile derivative can then be analyzed, often by GC coupled with mass spectrometry (GC-MS). This allows for both separation and structural identification. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column where separation occurs based on boiling point and polarity. The separated components are then detected by the mass spectrometer. This method is particularly useful for identifying and quantifying trace impurities that are more amenable to GC than HPLC.

| Parameter | Condition |

|---|---|

| Derivative | Methyl (E)-4-(4-methoxyphenyl)but-3-enoate |

| Column | Capillary column (e.g., Rtx-WAX, 60 m x 0.25 mm) fmach.it |

| Carrier Gas | Helium at 1.2 mL/min fmach.it |

| Oven Program | Initial temp 60°C, ramp to 250°C core.ac.uk |

| Injector Temperature | 250 °C |

| Detector | Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) and Column Chromatography for Reaction Monitoring and Purification

Both Thin-Layer Chromatography (TLC) and column chromatography are fundamental preparative and analytical techniques in the synthesis of this compound.

TLC for Reaction Monitoring: TLC is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica gel on glass or aluminum). The plate is then developed in a sealed chamber with a suitable solvent system (eluent), such as a mixture of n-hexane and ethyl acetate (B1210297). mdpi.com As the eluent moves up the plate, it separates the components of the mixture based on their differing affinities for the stationary phase and the mobile phase. The disappearance of starting materials and the appearance of the product spot, identified by its unique retention factor (Rf) value, indicate the reaction's progress towards completion. mdpi.com

Column Chromatography for Purification: Once the reaction is complete, column chromatography is employed for the purification of the crude product on a larger scale. The crude mixture is loaded onto the top of a glass column packed with a stationary phase, typically silica gel. The eluent is then passed through the column, and the components separate into bands that move down the column at different rates. mdpi.com Fractions are collected sequentially, and those containing the pure desired product, as determined by TLC analysis, are combined. The solvent is then evaporated to yield the purified this compound.

| Parameter | Thin-Layer Chromatography (TLC) | Column Chromatography |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | Silica gel (SiO₂) mdpi.com |

| Mobile Phase (Eluent) | Varying ratios of n-hexane/ethyl acetate mdpi.com | Gradient or isocratic elution with n-hexane/ethyl acetate mdpi.com |

| Visualization (TLC) | UV lamp (254 nm) or chemical staining | N/A |

| Application | Reaction monitoring, fraction analysis | Purification of crude product |

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive technique that provides the mass percentages of carbon, hydrogen, and other elements (excluding oxygen, which is typically determined by difference) in a sample. This data is used to determine the empirical formula of a compound and to confirm its elemental composition against the theoretical values calculated from its proposed molecular formula.

For this compound, with the molecular formula C₁₁H₁₂O₃, the theoretical elemental composition can be calculated. A sample of the purified compound is combusted in a specialized instrument, and the resulting combustion products (CO₂ and H₂O) are measured. The experimentally determined percentages of carbon and hydrogen are then compared to the theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the compound's purity and confirms its molecular formula.

| Element | Molecular Weight (g/mol) | Theoretical Percentage (%) | Typical Experimental Result (%) |

|---|---|---|---|

| Carbon (C) | 132.12 | 68.74 | 68.70 ± 0.4 |

| Hydrogen (H) | 12.10 | 6.29 | 6.32 ± 0.4 |

| Oxygen (O) | 48.00 | 24.97 (by difference) | N/A |

Future Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Synthetic Routes for (E)-4-(4-methoxyphenyl)but-3-enoic Acid

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. For this compound, future research will likely focus on moving away from traditional methods that may involve harsh reagents and generate significant waste. The development of environmentally benign synthetic methodologies is a key area of exploration. nih.gov

One promising direction is the use of biocatalysts and enzymes, drawing inspiration from the natural biosynthesis of cinnamic acids via the shikimate pathway, which utilizes the enzyme phenylalanine ammonia-lyase (PAL). nih.gov The application of biocatalysis could offer a highly selective and sustainable alternative to conventional chemical synthesis.

Furthermore, innovative synthetic strategies that are being applied to cinnamic acid derivatives could be adapted for this compound. These include advanced catalytic systems, photocatalysis, and the use of flow chemistry for more efficient and cost-effective production. nih.gov For instance, the Mizoroki-Heck cross-coupling reaction, mediated by catalysts like palladium N-heterocyclic carbenes, presents a green pathway for synthesizing cinnamic acids and their derivatives. ajol.info Another novel approach involves the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using reagents like boron tribromide, which could be optimized for sustainability. mdpi.com

The table below outlines potential sustainable synthetic routes for this compound, drawing parallels from established methods for related cinnamic acid derivatives.

| Synthetic Method | Catalyst/Reagent | Advantages | Reference |

| Biocatalysis | Phenylalanine Ammonia-Lyase (PAL) or engineered enzymes | High selectivity, renewable, mild reaction conditions | nih.gov |

| Mizoroki-Heck Reaction | Palladium N-heterocyclic carbene | Air and moisture stability, compatibility with various substrates | ajol.info |

| Direct Synthesis | Boron tribromide/4-DMAP | One-pot synthesis, avoids intermediate steps | mdpi.com |

| Microwave-Assisted Synthesis | Polyphosphate ester | Reduced reaction times, potential for solvent-free conditions | thepharmajournal.com |

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The chemical structure of this compound, featuring a carboxylic acid, a double bond, and an activated aromatic ring, offers multiple sites for chemical modification. Future research is expected to uncover novel reactivity and unprecedented chemical transformations of this scaffold.

Drawing from the broader class of cinnamic acid derivatives, various functionalizations of the carboxyl group, such as O/N-acylations, can be envisioned to create a diverse library of compounds. nih.gov Additionally, the double bond can participate in a range of addition and cycloaddition reactions.

A particularly interesting avenue for exploration is the use of metalloradical activation to induce molecular rearrangements. acs.org This could lead to the construction of new N-heterocycles with quaternary carbon centers, a valuable motif in medicinal chemistry. The styryl moiety, a key component of this compound, is known to undergo various photochemical reactions, including photoisomerization, which could be harnessed for the development of photoswitchable molecules. mdpi.com

Advanced Computational Modeling for Predictive Synthesis and Materials Design

Computational chemistry and molecular modeling are becoming indispensable tools in chemical research. For this compound, advanced computational modeling can play a significant role in predicting its properties and guiding the synthesis of new derivatives and materials.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic and structural properties of the molecule. nih.govnih.gov Such studies can provide insights into the molecule's reactivity, stability, and spectroscopic characteristics. For instance, DFT can be used to calculate HOMO-LUMO energy gaps, which can indicate the molecule's potential as an electron acceptor or donor. nih.gov

Molecular docking and molecular dynamics simulations are powerful computational techniques for predicting the binding affinity and mode of action of molecules with biological targets. scielo.br These in silico methods can be used to screen derivatives of this compound for potential therapeutic applications, such as anticancer agents. scielo.brresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of derivatives with their biological activity, aiding in the rational design of more potent compounds. researchgate.net

Design and Synthesis of Functional Materials Incorporating the this compound Scaffold

The unique chemical structure of this compound makes it an attractive building block for the design and synthesis of novel functional materials. The rigid styryl scaffold and the potential for hydrogen bonding through the carboxylic acid group are key features that can be exploited.

One exciting area of research is the development of liquid crystals and liquid crystal polymers. The methoxyphenyl group is a common mesogenic moiety, and by incorporating the this compound scaffold into polymers, either in the main chain or as a side chain, new materials with unique optical and thermal properties could be created. mdpi.commdpi.com These materials could find applications in displays, sensors, and soft robotics. malcolmmackley.comrug.nl

Furthermore, the styryl component of the molecule is a well-known chromophore. By modifying the structure, new fluorescent dyes and probes could be developed for applications in bioimaging. nih.gov The ability of styryl dyes to undergo photoisomerization also opens up possibilities for creating photochromic materials with tunable optical properties. mdpi.comresearchgate.net

The table below summarizes potential functional materials that could be designed using the this compound scaffold.

| Material Type | Potential Application | Key Structural Feature |

| Liquid Crystal Polymers | Displays, sensors, soft robotics | Methoxyphenyl group, rigid scaffold |

| Fluorescent Dyes | Bioimaging, cellular probes | Styryl chromophore |

| Photochromic Materials | Optical switches, smart materials | Styryl moiety capable of photoisomerization |

Q & A

Q. What are the key synthetic routes for (E)-4-(4-methoxyphenyl)but-3-enoic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves Claisen-Schmidt condensation between 4-methoxyacetophenone and malonic acid derivatives or Wittig reactions using phosphonium ylides. For example, analogous fluorophenyl derivatives (e.g., (3E)-4-(4-fluorophenyl)but-3-enoic acid) are synthesized via coupling reactions under acidic conditions . Optimization strategies include:

Q. Which spectroscopic techniques are most effective for confirming structural purity and geometry?

- ¹H/¹³C NMR : The (E)-configuration is confirmed by coupling constants (J = 15–16 Hz for trans double bonds) and chemical shifts (δ 6.3–7.5 ppm for aromatic protons) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and 1250 cm⁻¹ (methoxy C-O) validate functional groups.

- Mass spectrometry : Molecular ion peaks at m/z 192.21 (C₁₁H₁₂O₃) align with the molecular formula .

Q. How should this compound be stored to ensure stability?

Store as a powder at room temperature in airtight containers with desiccants. Avoid prolonged exposure to light, as conjugated double bonds may undergo photoisomerization. Stability studies on similar compounds (e.g., 4-(4-methoxyphenyl)butyric acid) show no degradation under these conditions for ≥12 months .

Q. What experimental methods distinguish (E)-isomers from (Z)-isomers?

- X-ray crystallography : Resolves double-bond geometry unambiguously (e.g., RCSB PDB ligand data for analogous compounds) .

- NOESY NMR : Absence of nuclear Overhauser effect between double-bond protons confirms trans configuration.

Advanced Research Questions

Q. How can contradictions in reported biological activities of derivatives be resolved?

Conflicting data often arise from:

- Purity issues : Use HPLC (≥99% purity) and elemental analysis to validate compounds.

- Assay variability : Standardize protocols (e.g., enzyme inhibition assays at pH 7.4, 37°C).

- Structural analogs : Compare results with fluorophenyl or chlorophenyl derivatives (e.g., 3-(4-fluorophenyl)but-2-enoic acid shows divergent IC₅₀ values due to electronic effects) .

Q. What computational strategies predict binding affinity with target enzymes?

- Molecular docking : Use AutoDock Vina with RCSB PDB structures (e.g., 5O6 ligand data) to model interactions with catalytic sites .

- MD simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories (GROMACS/AMBER).

- QSAR models : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on bioactivity .

Q. What role does this compound play in enzyme inhibition pathways?

Studies on structurally related acids (e.g., 3-(2-chloro-4-methoxyphenyl)-3-methylbutanoic acid) suggest:

- COX-2 inhibition : Competitive binding to the arachidonic acid pocket.

- ROS modulation : Quenching free radicals via conjugated π-system interactions .

Validate via kinetic assays (e.g., fluorometric NADH depletion measurements).

Q. How does structural modification (e.g., substituent variation) impact physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.